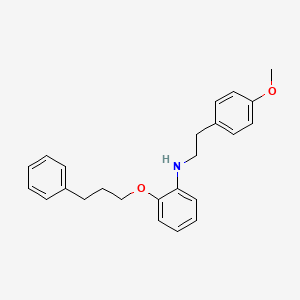

N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline

Overview

Description

N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline, also known as 4-Methoxy-2-phenylpropan-2-amine, is an aromatic amine compound with a molecular formula of C13H17NO. It is a colorless to light yellow liquid with a faint odor and a melting point of -50°C. This compound is used in scientific research for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

The review focuses on the genotoxic potential of aniline and its metabolites, aiming to explain the occurrence of spleen tumors in rats induced by aniline. The paper discusses the heterogeneity of results for aniline and its metabolites across various studies, which makes direct comparison difficult. Notably, most results from validated and well-documented studies do not indicate a gene mutation potential for aniline. The paper also delves into the potential of aniline to induce gene mutations and its clastogenic activity, which are confined to dose levels close to lethality, primarily due to hematotoxic effects. The review concludes that there is no direct relationship between the chromosomal damage at high toxic doses of aniline and its major metabolites and the aniline-induced spleen tumors in rats, suggesting that the carcinogenic effects in the spleen are the end stage of chronic high-dose damage of the blood, leading to a massive overload of the spleen with iron, causing chronic oxidative stress (Bomhard & Herbold, 2005).

Synthesis and Properties of Substituted 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones

This study explores the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines. The research provides insights into the conformation of the observed products using high-resolution magnetic resonance spectra and ab initio calculations. This work is significant due to the variety of products that can be formed when chloral reacts with amines, highlighting the complexity and potential of these chemical interactions (Issac & Tierney, 1996).

Elimination of Aniline and Aniline Derivatives from Wastewater

The research investigates various remedial technologies for eliminating aniline and its derivatives from wastewater, which are widely used in the pharmaceutical and dye industries and pose potential health risks. The study reviews available technologies and concludes that Advanced Oxidation Processes (AOPs) are the most cost-effective and efficient for this purpose. This insight is crucial for addressing the environmental and health concerns associated with the presence of these chemicals in industrial effluents (Chaturvedi & Katoch, 2020).

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(3-phenylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2/c1-26-22-15-13-21(14-16-22)17-18-25-23-11-5-6-12-24(23)27-19-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-16,25H,7,10,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPHHNNLDVFMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC2=CC=CC=C2OCCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)

![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)

![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)

![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)

![2-Isobutoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385569.png)

![3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385572.png)

![N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385575.png)

![3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385576.png)

![4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385577.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-(isopentyloxy)aniline](/img/structure/B1385579.png)

![N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline](/img/structure/B1385582.png)